3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, along with a trifluoromethyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone typically involves the reaction of 3-bromobenzaldehyde with trifluoroacetone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions to achieve the substitution of the bromine atom.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used for the reduction of the ketone group.
Major Products Formed
Substitution: Products include various substituted phenyl derivatives depending on the nucleophile used.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include alcohols and other reduced derivatives.
Scientific Research Applications
3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone involves its interaction with various molecular targets. The bromine atom and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, its electrophilic nature allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares the bromophenyl moiety but differs in its functional groups and applications.
(Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: This compound also contains a bromophenyl group and is used in different biological applications.
Uniqueness
3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.
Properties
IUPAC Name |
3-(3-bromophenyl)-1,1,1-trifluoropropan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c10-7-3-1-2-6(4-7)5-8(14)9(11,12)13/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJVMIDCCINQDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645244 |
Source
|
Record name | 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-59-2 |
Source
|
Record name | 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.